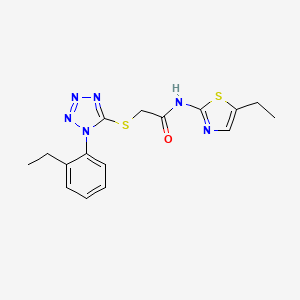

2-((1-(2-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-ethylthiazol-2-yl)acetamide

Description

2-((1-(2-Ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-ethylthiazol-2-yl)acetamide is a synthetic small molecule featuring a tetrazole-thioether-acetamide-thiazole scaffold. The compound combines a 1-(2-ethylphenyl)-substituted tetrazole ring linked via a sulfur atom to an acetamide group, which is further connected to a 5-ethylthiazole moiety. This structure is designed to exploit the bioisosteric properties of tetrazole (a carboxylic acid surrogate) and the pharmacophoric relevance of thiazoles in medicinal chemistry, particularly in targeting enzymes or receptors involved in inflammation, cancer, or microbial infections .

The compound’s synthesis typically involves nucleophilic substitution reactions between activated acetamide intermediates and thiol-containing tetrazoles, as exemplified in for analogous tetrazole-acetamide derivatives .

Properties

IUPAC Name |

2-[1-(2-ethylphenyl)tetrazol-5-yl]sulfanyl-N-(5-ethyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6OS2/c1-3-11-7-5-6-8-13(11)22-16(19-20-21-22)24-10-14(23)18-15-17-9-12(4-2)25-15/h5-9H,3-4,10H2,1-2H3,(H,17,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKWPDVAETNFKOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=NC=C(S3)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-ethylthiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the tetrazole and thiazole intermediates. The general synthetic route can be outlined as follows:

Preparation of 1-(2-ethylphenyl)-1H-tetrazole: This can be achieved by reacting 2-ethylphenylhydrazine with sodium azide in the presence of a suitable catalyst under reflux conditions.

Synthesis of 5-ethylthiazole: This involves the cyclization of 2-ethylthioamide with α-haloketones under acidic conditions.

Formation of the final compound: The final step involves the nucleophilic substitution reaction between 1-(2-ethylphenyl)-1H-tetrazole and 5-ethylthiazole-2-thiol in the presence of a base such as potassium carbonate, followed by acylation with chloroacetyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-ethylthiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.

Reduction: Tin(II) chloride, iron powder, in acidic conditions.

Substitution: Various nucleophiles such as amines, alcohols, under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

2-((1-(2-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-ethylthiazol-2-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((1-(2-ethylphenyl)-1H-tetrazol-5-yl)thio)-N-(5-ethylthiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole and thiazole rings can interact with active sites of enzymes, potentially inhibiting their activity. The acetamide group may also play a role in binding to specific proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The following table summarizes key structural analogs and their properties:

Key Differences and Implications

Substituent Effects on Tetrazole and Thiazole/Thiadiazole Rings The 2-ethylphenyl group on the tetrazole in the target compound may enhance lipophilicity and receptor binding compared to smaller substituents (e.g., methyl in 4c) or electron-withdrawing groups (e.g., chloro in ). This could improve membrane permeability or target affinity . mammalian kinases) .

Synthetic Accessibility

- The target compound’s synthesis likely follows routes similar to those in , where N-substituted-2-(tetrazol-5-yl)acetamides are formed via cycloaddition or nucleophilic substitution. Yields depend on substituent steric and electronic profiles; for example, electron-rich aryl groups (e.g., 3,4-dimethoxyphenyl) improve yields (up to 93%) .

Biological Selectivity Compound 4c () demonstrates that minor changes in substituents (e.g., methyl vs. ethyl on thiazole) significantly impact selectivity. The target compound’s 5-ethylthiazole may reduce off-target effects compared to phenyl-substituted analogs .

Research Findings and Trends

- Anticancer Activity : Tetrazole-thioacetamide hybrids exhibit apoptosis-inducing effects, as seen with 4c (). The target compound’s ethyl groups may enhance metabolic stability, prolonging therapeutic effects .

- Antimicrobial Potential: Structural resemblance to cefotiam hexetil impurities () suggests possible β-lactamase inhibition or cell-wall synthesis disruption .

- Enzyme Binding: Molecular docking studies (e.g., ) indicate that tetrazole-thioether motifs adopt binding poses similar to known inhibitors, such as acarbose, in enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.